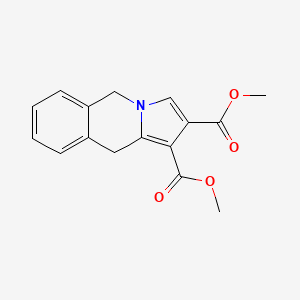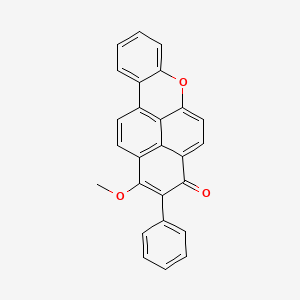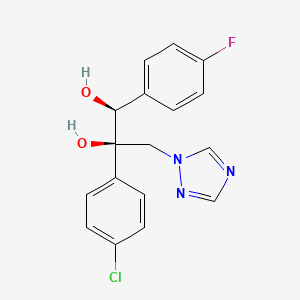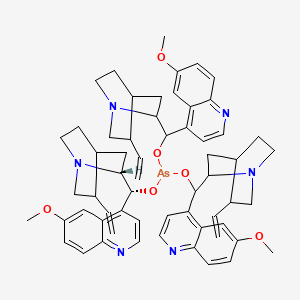
Tris((8alpha)-6'-methoxycinchonan-9(R)-ol) arsenite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite is a complex organoarsenic compound It is characterized by the presence of an arsenite core bonded to three molecules of (8alpha)-6’-methoxycinchonan-9®-ol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite typically involves the reaction of arsenic trioxide with (8alpha)-6’-methoxycinchonan-9®-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{As}_2\text{O}_3 + 3 \text{(8alpha)-6’-methoxycinchonan-9®-ol} \rightarrow \text{Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite can undergo various chemical reactions, including:
Oxidation: The arsenite core can be oxidized to arsenate under certain conditions.
Reduction: The compound can be reduced to form arsenic trioxide and (8alpha)-6’-methoxycinchonan-9®-ol.
Substitution: The (8alpha)-6’-methoxycinchonan-9®-ol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using suitable solvents and catalysts.
Major Products Formed
Oxidation: Arsenate derivatives.
Reduction: Arsenic trioxide and free (8alpha)-6’-methoxycinchonan-9®-ol.
Substitution: New organoarsenic compounds with different ligands.
科学的研究の応用
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic effects in treating certain types of cancer.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite involves its interaction with cellular components. The arsenite core can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
類似化合物との比較
Similar Compounds
Arsenic Trioxide: A simpler arsenic compound with similar toxicological properties.
Arsenate Compounds: Oxidized forms of arsenite compounds.
Organoarsenic Compounds: Other compounds containing arsenic bonded to organic ligands.
Uniqueness
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite is unique due to its specific structure and the presence of (8alpha)-6’-methoxycinchonan-9®-ol ligands. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
94138-87-1 |
|---|---|
分子式 |
C60H69AsN6O6 |
分子量 |
1045.1 g/mol |
IUPAC名 |
[(R)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] arsorite |
InChI |
InChI=1S/C60H69AsN6O6/c1-7-37-34-65-25-19-40(37)28-55(65)58(46-16-22-62-52-13-10-43(68-4)31-49(46)52)71-61(72-59(56-29-41-20-26-66(56)35-38(41)8-2)47-17-23-63-53-14-11-44(69-5)32-50(47)53)73-60(57-30-42-21-27-67(57)36-39(42)9-3)48-18-24-64-54-15-12-45(70-6)33-51(48)54/h7-18,22-24,31-33,37-42,55-60H,1-3,19-21,25-30,34-36H2,4-6H3/t37?,38?,39?,40?,41?,42?,55-,56?,57?,58-,59?,60?,61?/m1/s1 |
InChIキー |
RHJWUDDRYOYURK-QLUGMFLWSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3CC4CCN3CC4C=C)O[As](OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O[As](OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


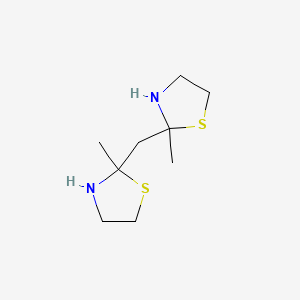
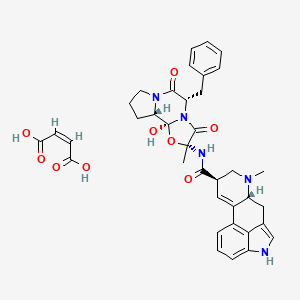
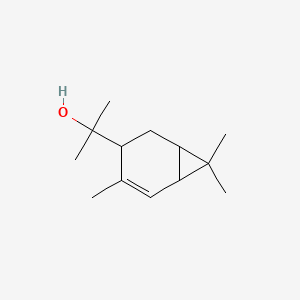
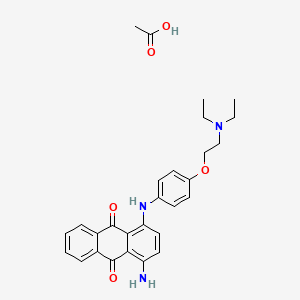
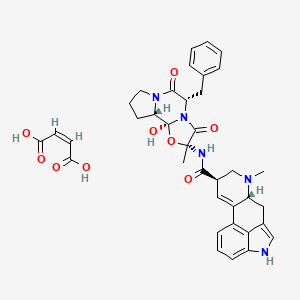

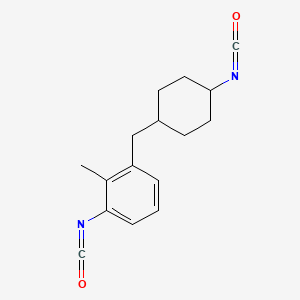
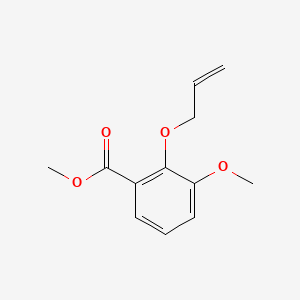
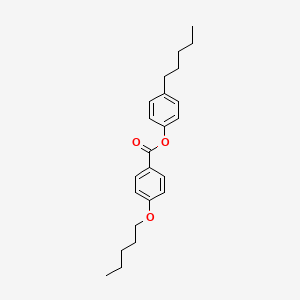
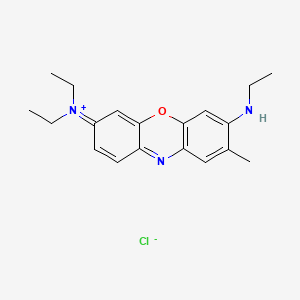
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
